2,5-Difluorobenzoic acid

Description

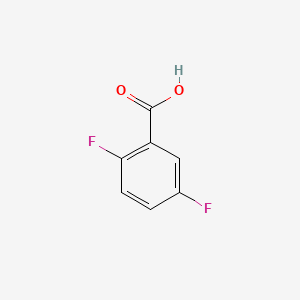

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQMIAVIGLLBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184024 | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2991-28-8 | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2991-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002991288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2991-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Difluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8ZKM9RKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in various fields of chemical research and development. Its unique electronic and steric properties, imparted by the two fluorine atoms on the benzene ring, make it a valuable intermediate in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, applications, and relevant experimental insights.

The strategic incorporation of fluorine atoms into molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound is a key synthon for introducing the difluorophenyl moiety into potential drug candidates, with applications spanning oncology and infectious diseases.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C7H4F2O2 |

| Molecular Weight | 158.10 g/mol [2][3] |

| CAS Number | 2991-28-8[3][4] |

| Appearance | White to light yellow crystalline powder[4][5] |

| Melting Point | 132-134 °C[2][4][6] |

| Boiling Point | 244.7 ± 20.0 °C (Predicted)[4][6] |

| Solubility | Insoluble in water. Soluble in acetone (25 mg/mL).[2][4][6] |

| pKa | 2.93 ± 0.10 (Predicted)[4][6] |

| InChI Key | LBQMIAVIGLLBGW-UHFFFAOYSA-N[2] |

| SMILES String | OC(=O)c1cc(F)ccc1F[2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound. Standard spectroscopic data are available through various databases:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR data are available, providing insights into the hydrogen and carbon framework of the molecule.[7]

-

Infrared (IR) Spectroscopy: IR spectra, which can be used to identify the functional groups present in the molecule, are available.[3][7]

-

Mass Spectrometry (MS): Mass spectral data, which helps in determining the molecular weight and fragmentation pattern, is also available.[3]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in both pharmaceutical and environmental sciences.

Pharmaceutical Intermediate

A primary application of this compound is in the synthesis of active pharmaceutical ingredients (APIs).[8] It is particularly noted for its use in the preparation of novel hydrazone derivatives.[4] These derivatives have been synthesized and screened for their potential as antibacterial agents, with some showing significant activity.[4][6] The inclusion of the difluorophenyl group can enhance the therapeutic efficacy of the target molecule.[1]

Hydrological Tracer

Fluorinated benzoic acids, including this compound, are utilized as effective tracers in hydrological studies to model the flow of soil and groundwater.[9] Their stability, low sorption to soil particles, and low natural abundance make them ideal for tracking water movement.[9] Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS-MS) are employed for their detection at very low concentrations.[7][9]

Experimental Protocols and Methodologies

While detailed, step-by-step synthesis protocols for this compound itself are proprietary or require access to specific journal articles (e.g., Journal of Medicinal Chemistry, 28, p. 1864, 1985), a general overview of its application in the synthesis of hydrazone derivatives is provided below.[4][6]

General Protocol for the Synthesis of Hydrazone Derivatives from this compound:

This process typically involves a two-step reaction. First, this compound is converted to its corresponding hydrazide. This is then reacted with various aldehydes or ketones to form the final hydrazone derivatives.

-

Formation of 2,5-Difluorobenzohydrazide: this compound is esterified, commonly with ethanol in the presence of a catalytic amount of strong acid, to produce ethyl 2,5-difluorobenzoate. The resulting ester is then reacted with hydrazine hydrate to yield 2,5-difluorobenzohydrazide.

-

Synthesis of Hydrazones: The prepared 2,5-difluorobenzohydrazide is reacted with a substituted aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction mixture is typically refluxed, and the resulting hydrazone product is isolated by filtration after cooling and precipitation.

The final products are then purified, often by recrystallization, and their structures are confirmed using spectroscopic methods like IR, NMR, and mass spectrometry.

Visualizations

Logical Relationship: Applications of this compound

Caption: Applications of this compound.

Experimental Workflow: Synthesis of Hydrazone Derivatives

Caption: Workflow for Hydrazone Derivative Synthesis.

Safety and Handling

This compound is classified as an irritant.[10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]

-

Handling: Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated area or fume hood, and washing hands thoroughly after handling.[10] Avoid breathing dust, vapor, mist, or gas.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[10][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]

-

First Aid:

Conclusion

This compound is a specialty chemical intermediate with significant utility in both pharmaceutical development and environmental science. Its well-defined chemical and physical properties, coupled with its role as a precursor to bioactive molecules and as a reliable hydrological tracer, underscore its importance in modern chemical research. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,5-Difluoro-4-hydrazinobenzoic Acid|Research Chemical [benchchem.com]

- 3. This compound [xieshichem.com]

- 4. benthamscience.com [benthamscience.com]

- 5. (PDF) Synthesis of Novel Hydrazone Derivatives of 2, [research.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nmt.edu [nmt.edu]

- 10. researchgate.net [researchgate.net]

- 11. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,5-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzoic acid (DFBA) is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, influence its reactivity and the biological activity of its derivatives. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in drug development, specifically in the synthesis of potential antibacterial agents.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are critical for understanding its behavior in various chemical and biological systems, informing decisions in reaction design, formulation development, and pharmacokinetic profiling.

Identification and General Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2991-28-8 |

| EC Number | 221-060-6 |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Odor | Odorless |

Quantitative Physicochemical Data

| Property | Value |

| Melting Point | 132-134 °C |

| Boiling Point | 244.7 ± 20.0 °C (Predicted) |

| pKa | 2.93 ± 0.10 (Predicted) |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in acetone (25 mg/mL) |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary determination.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

Refined Measurement: For a more accurate determination, the process is repeated with a fresh sample, heating rapidly to within 15-20 °C of the preliminary melting point, and then reducing the heating rate to 1-2 °C per minute.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition. The following is a general method for determining the boiling point of a high-melting solid.

Protocol:

-

Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.

-

Sample Placement: A sample of this compound is placed in the distillation flask.

-

Vacuum Application: The system is evacuated to a specific, stable pressure.

-

Heating: The distillation flask is heated gently.

-

Temperature and Pressure Recording: The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, is recorded. This is the boiling point at that specific pressure.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Protocol:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility). A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Titration Setup: The this compound solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The standardized base solution is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

A general method for determining the solubility of this compound in a given solvent is as follows:

Protocol:

-

Sample Preparation: A known amount of this compound is added to a measured volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Spectral Data Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show signals for the aromatic protons and the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid group is expected to resonate at a downfield chemical shift (typically >160 ppm). The aromatic carbons will show signals in the aromatic region, with their chemical shifts influenced by the fluorine and carboxylic acid substituents. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

-

A strong C=O stretching band around 1700 cm⁻¹.

-

C-F stretching bands in the fingerprint region.

-

C-O stretching and O-H bending vibrations.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The isotopic pattern will be consistent with the presence of carbon, hydrogen, fluorine, and oxygen.

Application in Drug Development: Synthesis of Antibacterial Hydrazone Derivatives

This compound is a valuable precursor in the synthesis of hydrazone derivatives, which have been investigated for their potential as antibacterial agents.[2] The synthesis typically involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by reaction with a hydrazine derivative to form a hydrazide. The hydrazide is then condensed with an appropriate aldehyde or ketone to yield the final hydrazone product.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of hydrazone derivatives from this compound.

Proposed Mechanism of Antibacterial Action: DNA Gyrase Inhibition

Some hydrazone derivatives have been shown to exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][4] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription.

The proposed mechanism involves the binding of the hydrazone derivative to the DNA-gyrase complex, stabilizing the cleavage complex where the DNA is cut. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.

Caption: A simplified signaling pathway illustrating the inhibition of DNA gyrase by hydrazone derivatives.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable intermediate in organic synthesis. Its application in the development of novel antibacterial agents highlights its importance in medicinal chemistry. This technical guide provides a foundational understanding of its properties, methodologies for their assessment, and insights into its potential therapeutic applications, serving as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to 2,5-Difluorobenzoic Acid (CAS: 2991-28-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluorobenzoic acid, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[1] Its core structure consists of a benzene ring substituted with two fluorine atoms at the 2 and 5 positions and a carboxylic acid group at the 1 position. This substitution pattern imparts unique electronic properties that are highly valuable in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2991-28-8 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 132-134 °C | |

| Boiling Point | 244.7 ± 20.0 °C (Predicted) | |

| Solubility | Insoluble in water; Soluble in acetone (25 mg/mL) | |

| pKa | 2.93 ± 0.10 (Predicted) | |

| InChI Key | LBQMIAVIGLLBGW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)O)F | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.4 | Singlet (broad) | 1H | -COOH |

| 7.70 - 7.60 | Multiplet | 1H | Ar-H |

| 7.55 - 7.45 | Multiplet | 1H | Ar-H |

| 7.40 - 7.30 | Multiplet | 1H | Ar-H |

Note: The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~159 (d, J ≈ 245 Hz) | C-F |

| ~156 (d, J ≈ 240 Hz) | C-F |

| ~122 (dd) | Ar-C |

| ~120 (dd) | Ar-C |

| ~118 (dd) | Ar-C |

| ~116 (dd) | Ar-C |

Note: Carbon signals will appear as doublets or doublets of doublets due to C-F coupling.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium | C=C stretch (Aromatic ring) |

| 1300 - 1200 | Strong | C-O stretch |

| 1200 - 1100 | Strong | C-F stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular ion) |

| 141 | [M - OH]⁺ |

| 113 | [M - COOH]⁺ |

Synthesis

A common and effective method for the synthesis of this compound is through the Grignard reaction of 1-bromo-2,5-difluorobenzene with carbon dioxide.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

1-bromo-2,5-difluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (aqueous solution, e.g., 3 M)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

-

A solution of 1-bromo-2,5-difluorobenzene in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, which may require gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

-

Carboxylation:

-

The Grignard reagent solution is cooled in an ice bath.

-

An excess of crushed dry ice is cautiously added to the reaction mixture with vigorous stirring. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.

-

The reaction mixture is allowed to warm to room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the slow addition of an aqueous solution of hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Caption: Synthesis of this compound via Grignard Reaction.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.

-

Pharmaceutical Synthesis: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for introducing the 2,5-difluorophenyl moiety into a wide range of active pharmaceutical ingredients (APIs). It has been utilized in the synthesis of hydrazone derivatives with potential antibacterial activity.

-

Materials Science: This compound is also employed in the development of advanced materials. It can be used in the synthesis of functional polymers, high-performance coatings, and as a component in catalysts. The fluorine atoms can fine-tune properties such as thermal stability and surface energy.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is a precursor in the synthesis of novel pesticides and herbicides, where the fluorine substituents can enhance the efficacy and stability of the final products.

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 6: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a dust mask or work in a fume hood.

First Aid Measures:

-

After Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Wash off immediately with plenty of soap and water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Caption: Recommended safety workflow for handling this compound.

References

An In-depth Technical Guide to 2,5-Difluorobenzoic Acid: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and advanced materials sectors. Its unique electronic properties, conferred by the two fluorine substituents on the phenyl ring, make it a valuable synthon for modulating the biological activity and physicochemical characteristics of target compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis and characterization of this compound.

Molecular Structure and Properties

This compound possesses a molecular formula of C₇H₄F₂O₂ and a molecular weight of approximately 158.10 g/mol .[1] The molecule consists of a benzene ring substituted with a carboxyl group at position 1 and fluorine atoms at positions 2 and 5.

The presence of the electron-withdrawing fluorine atoms significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. This substitution pattern is key to its utility in medicinal chemistry, where fluorine incorporation is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| CAS Number | 2991-28-8 | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 132-134 °C | [3] |

| Boiling Point | 244.7±20.0 °C (Predicted) | [3] |

| Water Solubility | Insoluble | [3] |

| pKa | 2.93±0.10 (Predicted) | [3] |

Synthesis of this compound

While several synthetic routes to this compound exist, a common and effective method involves the carboxylation of a corresponding organometallic reagent derived from a difluorobenzene precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Grignard Reagent

This procedure outlines the synthesis of this compound from 1-bromo-2,5-difluorobenzene.

Materials:

-

1-Bromo-2,5-difluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 3 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add a solution of 1-bromo-2,5-difluorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings.

-

The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the rate of addition of the aryl bromide solution.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred Grignard solution. A white precipitate will form.

-

Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

-

-

Work-up and Purification:

-

Quench the reaction mixture by the slow addition of dilute hydrochloric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to extract the benzoic acid derivative as its sodium salt.

-

Separate the aqueous layer containing the sodium 2,5-difluorobenzoate.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the three protons on the difluorinated benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons. The carbon-fluorine couplings will be observable.

Note: While specific spectral data with assignments was not available in the public domain at the time of this writing, typical characterization would involve these techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching vibration for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group, usually around 1700 cm⁻¹.

-

C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (158.10 g/mol ).

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The inclusion of the 2,5-difluorophenyl moiety can significantly impact a molecule's pharmacological profile. For instance, it is used in the preparation of hydrazone derivatives which have shown potential as antibacterial agents.[1]

The fluorine atoms can alter the electronic environment of the molecule, influence its conformation, and block sites of metabolism, thereby improving its pharmacokinetic properties.

Visualizing Synthetic and Logical Workflows

To aid in the understanding of the processes and applications related to this compound, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Caption: A diagram showing the role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its structural features make it an attractive starting material for the development of novel pharmaceuticals and functional materials. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required for the effective utilization of this compound in their respective fields. As the demand for fluorinated organic molecules continues to grow, the importance of this compound in chemical synthesis is expected to increase.

References

An In-depth Technical Guide to the Solubility of 2,5-Difluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Difluorobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and synthetic chemistry, where it serves as a valuable building block. This document outlines available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a useful qualitative predictor of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. For this compound, a molecule with both a polar carboxylic acid group and a less polar difluorinated benzene ring, its solubility is influenced by a balance of these structural features.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that comprehensive experimental data for this specific compound is limited in publicly available literature. The qualitative data for similar fluorinated benzoic acid derivatives is included to provide additional context and predictive insights.

| Solvent Classification | Solvent Name | CAS Number | Molecular Formula | Quantitative Solubility | Qualitative Solubility |

| Ketone | Acetone | 67-64-1 | C₃H₆O | 25 mg/mL[1][1] | - |

| Aqueous | Water | 7732-18-5 | H₂O | - | Insoluble[2][3] |

| Alcohols | Methanol | 67-56-1 | CH₄O | Data not available | Expected to be soluble |

| Ethanol | 64-17-5 | C₂H₆O | Data not available | Expected to be soluble | |

| Isopropanol | 67-63-0 | C₃H₈O | Data not available | Expected to be soluble | |

| Esters | Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Data not available | Expected to be soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Data not available | Expected to be soluble[4] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Data not available | Expected to be soluble[4] | |

| Non-Polar | Hexane | 110-54-3 | C₆H₁₄ | Data not available | Expected to have limited solubility[4] |

| Toluene | 108-88-3 | C₇H₈ | Data not available | Expected to have limited solubility[4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments that can be employed to quantify the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a defined period, typically 24-72 hours, at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.

Apparatus:

-

Orbital shaker or magnetic stirrer with temperature control

-

Vials or flasks with screw caps

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV/Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound (to ensure saturation) to a known volume of the selected organic solvent in a vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant.

-

Clarify the supernatant by centrifugation and/or filtration to remove all undissolved solid particles.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method.

UV/Vis Spectrophotometry for Quantification

This method is suitable for quantifying the concentration of soluble this compound, which possesses a chromophore (the benzene ring).

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan one of the standard solutions across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the clear supernatant obtained from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.

Acid-Base Titration for Quantification

This method can be used for quantifying the concentration of the acidic this compound.

Principle: The concentration of an acidic solution can be determined by titrating it with a standardized basic solution to a neutralization endpoint.

Procedure:

-

Preparation of Standardized Base: Prepare a standardized solution of a strong base, such as sodium hydroxide (NaOH), of a known concentration.

-

Sample Preparation: Take a known volume of the clear, saturated supernatant from the shake-flask experiment.

-

Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample. Titrate the sample with the standardized NaOH solution until the endpoint is reached (indicated by a persistent color change).

-

Calculation: Use the volume of the NaOH solution required to reach the endpoint and its known concentration to calculate the molarity of the this compound in the saturated solution.

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

This workflow provides a systematic approach to accurately determine the solubility of this compound. The choice of quantification method will depend on the available instrumentation and the required level of accuracy and specificity.

References

2,5-Difluorobenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Difluorobenzoic Acid

This guide provides a detailed overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, comprehensive experimental protocols for property determination, and a workflow visualization.

Core Physicochemical Data

This compound is a white crystalline powder with the chemical formula F₂C₆H₃CO₂H.[1] Its key physical properties, the melting and boiling points, are critical for its handling, purification, and application in various chemical syntheses.

Data Summary

The experimentally determined and predicted physical properties of this compound are summarized below.

| Property | Value | Notes |

| Melting Point | 132-134 °C | Literature value for assayed 98% purity.[1][2] |

| Boiling Point | 244.7 ± 20.0 °C | Predicted value.[1][2] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for verifying the purity and identity of a chemical compound.[3] The following sections detail standard laboratory methodologies for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a pure solid is typically a sharp, well-defined temperature range of 0.5-1.0°C. The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[4] The capillary method is a widely used technique for this determination.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]

-

Glass capillary tubes (one end sealed)[6]

-

Thermometer

-

Mortar and pestle (for sample grinding)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[5][6]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[6] Repeat this process until the packed sample height is 2-3 mm.[4][6]

-

Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[6]

-

Approximate Determination: Conduct an initial rapid heating to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[4]

-

Accurate Determination: Prepare a new sample. Set the apparatus to heat rapidly to a temperature about 15°C below the approximate melting point found in the previous step.[6] Then, reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[6]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3][7][8] This method is advantageous as it requires only a small amount of the substance.[9]

Apparatus:

-

Capillary tube (one end sealed)

-

Thermometer

-

Heat-stable liquid (e.g., mineral oil or paraffin oil)[10]

-

Bunsen burner or hot plate[10]

Procedure:

-

Sample Preparation: Fill a small test tube to a depth of about 2-3 mL with this compound (if molten) or a solution in a high-boiling solvent.[10]

-

Apparatus Assembly: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[3][8]

-

Heating Setup: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8][9]

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the heat source gently warms the side arm of the tube.[8][9] The shape of the Thiele tube allows for the creation of convection currents that ensure uniform heating of the oil bath.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][9]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.[8][9]

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of a melting point, a crucial procedure for characterizing solid compounds like this compound.

References

- 1. This compound CAS#: 2991-28-8 [m.chemicalbook.com]

- 2. minstar.lookchem.com [minstar.lookchem.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 2,5-Difluorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Difluorobenzoic acid (CAS No. 2991-28-8), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its spectral characteristics.

This compound is a white, odorless crystalline powder.[1] Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound. This guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For solid samples like this compound, solid-state NMR (ssNMR) is the most appropriate method. Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra from solid materials by minimizing anisotropic interactions that would otherwise lead to significant line broadening.[2]

¹H NMR Data

The ¹H NMR spectrum provides information on the hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity |

| Data not available in sources | Data not available in sources |

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in sources | Data not available in sources |

¹⁹F NMR Data

¹⁹F NMR is particularly useful for fluorinated compounds, offering high sensitivity and a wide chemical shift range.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in sources | Data not available in sources |

Experimental Protocol: Solid-State NMR (ssNMR)

High-resolution solid-state NMR spectra of this compound can be obtained using the following general protocol:

-

Sample Preparation: The crystalline powder of this compound is carefully packed into a zirconia rotor (e.g., 2.5 mm diameter).[3]

-

Instrumentation: The analysis is performed on a solid-state NMR spectrometer.

-

¹³C and ¹⁹F NMR Acquisition: Cross-polarization magic-angle spinning (CP/MAS) is the standard experiment for these nuclei in organic solids.[2] A typical experiment involves:

-

Spinning the sample at the magic angle (54.74°) at a high rate (e.g., >50 kHz for ¹⁹F) to average out anisotropic interactions and narrow the spectral lines.[3]

-

Transferring magnetization from the abundant ¹H spins to the less abundant ¹³C spins (or to ¹⁹F) via cross-polarization to enhance signal sensitivity.[2]

-

Applying high-power proton decoupling during data acquisition to remove ¹H-¹³C and ¹H-¹⁹F dipolar couplings, further sharpening the signals.[2]

-

-

¹H NMR Acquisition: Direct measurement of ¹H ssNMR spectra of organic solids can be challenging due to strong ¹H-¹H dipolar couplings. High-resolution spectra are typically obtained at very fast MAS rates (e.g., ~100 kHz).[2]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Chemical shifts are referenced to an appropriate external standard, such as tetramethylsilane (TMS) for ¹³C and CFCl₃ for ¹⁹F.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in sources | Data not available in sources |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The infrared spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet technique:

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

-

The mixture is thoroughly ground to a fine, homogeneous powder to minimize light scattering.

-

-

Pellet Formation:

-

The powder mixture is transferred into a pellet die.

-

The die is placed in a hydraulic press and subjected to high pressure (several tons) to form a thin, transparent, or translucent pellet.

-

-

Spectral Acquisition:

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

| m/z | Interpretation |

| Data not available in sources | Data not available in sources |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

-

Sample Introduction: A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe, and is then vaporized by heating under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis and characterization of a chemical compound such as this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2,5-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,5-Difluorobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solid-state properties of this compound is crucial for controlling its reactivity, solubility, and bioavailability in drug development. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and crystallization, and illustrates its role in medicinal chemistry.

Crystallographic Data Summary

The crystal structure of this compound has been determined by X-ray diffraction. The key crystallographic parameters are summarized in the table below, based on the data deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 881259.[1]

| Parameter | Value |

| CCDC Number | 881259 |

| Chemical Formula | C₇H₄F₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.951(3) |

| b (Å) | 3.821(1) |

| c (Å) | 21.056(6) |

| α (°) | 90 |

| β (°) | 98.34(3) |

| γ (°) | 90 |

| Volume (ų) | 632.7(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.657 |

| Temperature (K) | 293 |

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and single-crystal growth of this compound, compiled from standard organic chemistry practices and information on related benzoic acid derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a corresponding toluene derivative. The following is a representative protocol:

Materials:

-

2,5-Difluorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

A mixture of 2,5-difluorotoluene, sodium carbonate, and water is placed in a round-bottom flask equipped with a reflux condenser.

-

Potassium permanganate is added portion-wise to the stirred and heated reaction mixture. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the mixture is refluxed until the purple color of the permanganate has disappeared.

-

The hot solution is then filtered to remove the manganese dioxide byproduct.

-

The filtrate is cooled and acidified with concentrated hydrochloric acid until precipitation of the crude this compound is complete.

-

The crude product is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Materials:

-

Purified this compound

-

A suitable solvent (e.g., ethanol, acetone, or a mixture like ethanol/water)

Procedure:

-

A saturated solution of this compound is prepared by dissolving the purified solid in a minimal amount of the chosen solvent at an elevated temperature.

-

The hot, saturated solution is filtered to remove any insoluble impurities into a clean crystallization dish.

-

The dish is covered with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

The solution is left undisturbed at room temperature.

-

Over a period of several days to a week, single crystals should form.

-

Once crystals of sufficient size and quality have grown, they are carefully removed from the solution and dried.

Role in Medicinal Chemistry: A Synthetic Workflow

This compound is a valuable building block in medicinal chemistry, primarily used to introduce a difluorophenyl moiety into drug candidates. This can enhance potency, improve pharmacokinetic properties, and increase metabolic stability.[2] The following diagram illustrates a generalized workflow for its use in the synthesis of a potential bioactive molecule.

References

An In-depth Technical Guide to the Theoretical Properties of 2,5-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of 2,5-Difluorobenzoic acid (CAS No: 2991-28-8), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its core properties, experimental protocols for its analysis, and a generalized workflow for its characterization, designed to support research and development activities.

Core Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline powder. Its chemical structure and key identifiers are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2991-28-8[1][2] |

| Molecular Formula | C₇H₄F₂O₂[1][2] |

| Molecular Weight | 158.10 g/mol [1][2] |

| SMILES | C1=CC(=C(C=C1F)C(=O)O)F[2] |

| InChIKey | LBQMIAVIGLLBGW-UHFFFAOYSA-N[2] |

The theoretical and experimentally determined properties of this compound are crucial for predicting its behavior in chemical reactions and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 131-134 °C[1][3][4][5] | Experimental |

| Boiling Point | 242 °C (Predicted: 244.7±20.0 °C)[1][4] | Experimental/Predicted |

| pKa | 2.93[1] | Experimental |

| LogP (Partition Coefficient) | 1.91[1] | Experimental |

| Water Solubility | Insoluble[3][4] (Contradicted by "Very soluble"[1]) | Experimental |

| Solubility in Acetone | 25 mg/mL, clear, faintly yellow[5] | Experimental |

| Appearance | White to light yellow powder[1][3] | Experimental |

Note on Water Solubility: There is conflicting data regarding water solubility. While some sources state it is insoluble, another indicates it is very soluble. This discrepancy may depend on experimental conditions such as temperature and pH.

Table 3: Spectroscopic Data

| Spectroscopy Type | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm, showing complex splitting due to H-H and H-F couplings. |

| ¹³C NMR | Aromatic carbons are observed between 100-165 ppm, with C-F couplings influencing the chemical shifts and splitting patterns.[2][6] |

| IR Spectroscopy | Characteristic peaks include O-H stretching of the carboxylic acid, C=O stretching, and C-F stretching.[2][7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 158.[8] |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and analysis of this compound. The following sections provide representative protocols.

Synthesis of this compound (Representative Method)

Materials:

-

2,5-Difluorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser, add 2,5-difluorotoluene and an aqueous solution of sodium hydroxide. Heat the mixture to reflux.

-

Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. Continue addition until a persistent purple color remains.

-

Maintain reflux for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by vacuum filtration.

-

Wash the filter cake with a small amount of hot water to recover any adsorbed product.

-

Combine the filtrate and washings. Cool the combined aqueous solution in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid to the cold filtrate with stirring until the pH is approximately 2. A white precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation and purity assessment.

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift, particularly for the acidic proton.

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and acquisition times are generally short.

Visualized Workflows and Relationships

As a chemical intermediate, this compound is typically part of a larger synthetic pathway rather than a signaling modulator. The following diagrams illustrate a general workflow for its synthesis and characterization, and its role as a building block.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Quality control workflow for characterizing the synthesized intermediate.

Caption: Role of this compound as a versatile chemical intermediate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

A Technical Guide to the Electronic Properties of 2,5-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core electronic properties of 2,5-Difluorobenzoic Acid (CAS: 2991-28-8), a key chemical intermediate in the pharmaceutical and advanced materials sectors. Its unique electronic structure, influenced by the presence of two electron-withdrawing fluorine atoms, imparts properties essential for modern drug design and material science. This guide summarizes key quantitative data, outlines detailed experimental and computational protocols for property determination, and illustrates the interplay of these properties in practical applications.

Core Physicochemical and Electronic Properties

The electronic characteristics of this compound are fundamental to its reactivity and interaction with biological systems. The fluorine atoms significantly influence the molecule's acidity and charge distribution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2991-28-8 | [1][2] |

| Molecular Formula | C₇H₄F₂O₂ | [3] |

| Molecular Weight | 158.10 g/mol | |

| Appearance | White crystalline powder | [2] |

| Melting Point | 132-134 °C | [2] |

| pKa (Predicted) | 2.93 ± 0.10 | [4] |

| Solubility | Insoluble in water; Soluble in acetone (25 mg/mL) | |

Table 2: Computational Electronic Properties of this compound

| Property | Value | Method |

|---|---|---|

| Dipole Moment | Data not available in reviewed literature. | Typically calculated via DFT (e.g., B3LYP/6-311++G(d,p)). |

| HOMO Energy | Data not available in reviewed literature. | Typically calculated via DFT (e.g., B3LYP/6-311++G(d,p)). |

| LUMO Energy | Data not available in reviewed literature. | Typically calculated via DFT (e.g., B3LYP/6-311++G(d,p)). |

| HOMO-LUMO Gap | Data not available in reviewed literature. | Calculated from HOMO and LUMO energies. |

Note: While specific quantum chemical calculations for this compound were not found in the surveyed literature, the methodologies described are standard for this class of compounds. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[5]

Role in Drug Discovery and Materials Science

The electronic properties of this compound make it a valuable building block in medicinal chemistry and materials science.

In drug development , the incorporation of fluorine atoms is a widely used strategy to modulate a molecule's properties. The high electronegativity of fluorine can alter lipophilicity, metabolic stability, and binding affinity. Specifically, using this compound as an intermediate can lead to:

-

Enhanced Potency: The difluorophenyl moiety can increase the binding affinity of a drug to its target receptor.

-

Improved Pharmacokinetics: Modifications can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Increased Metabolic Stability: The strength of the carbon-fluorine bond can resist enzymatic degradation, thereby prolonging the drug's half-life.

In materials science , this compound serves as a precursor for advanced Organic Light-Emitting Diodes (OLEDs). The fluorine atoms influence the electronic properties, thermal stability, and luminescence efficiency of OLED materials, contributing to the development of brighter and more durable displays.

Experimental and Computational Protocols

Accurate determination of electronic properties relies on standardized experimental and computational methods.

The acid dissociation constant (pKa) is a critical measure of a compound's acidity. Potentiometric titration is a common and reliable method for its determination.

Objective: To determine the pKa of this compound by monitoring pH changes during titration with a strong base.

Materials & Equipment:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water or a suitable co-solvent (e.g., acetonitrile-water mixture)

-

Calibrated pH meter with a combined glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Beaker

Methodology:

-

Preparation: A precise amount of this compound is dissolved in a known volume of solvent to create a solution of known concentration. For compounds with low water solubility, a hydro-organic mixture may be used.

-

Calibration: The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Titration: The acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution.

-

Data Collection: The NaOH titrant is added in small, precise increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

Analysis: The recorded pH values are plotted against the volume of NaOH added. The pKa is determined from the resulting sigmoid titration curve, corresponding to the pH at the half-equivalence point (the point where half of the acid has been neutralized). Data can be processed using methods like the Gran plot for higher accuracy.

Quantum chemical calculations are used to determine properties like HOMO/LUMO energies and dipole moment, providing insights into molecular reactivity and charge distribution.

Objective: To calculate the ground-state electronic properties of this compound using Density Functional Theory (DFT).

Software: Gaussian, GAMESS, or similar quantum chemistry software package.

Methodology:

-

Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[5]

-